
4-Bromo-3-(difluoromethyl)isothiazole
Overview
Description
4-Bromo-3-(difluoromethyl)isothiazole is a heterocyclic compound belonging to the isothiazole family. It features a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom and a difluoromethyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiohydroxylamine with α-haloketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as those using copper or ruthenium catalysts, are also employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethyl)isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isothiazole ring can participate in cycloaddition reactions to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-3-(difluoromethyl)isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)isothiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Isoxazole: A similar five-membered ring compound with an oxygen and nitrogen atom.
Oxazole: Another related compound with an oxygen and nitrogen atom in the ring.
Uniqueness: 4-Bromo-3-(difluoromethyl)isothiazole is unique due to the presence of both a bromine atom and a difluoromethyl group, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and industrial materials.
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-2-1-9-8-3(2)4(6)7/h1,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDDQTSCWAXLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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